Meridia
CAS No.: 125494-59-9
Cat. No.: VC0002323
Molecular Formula: C17H29Cl2NO
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125494-59-9 |
---|---|
Molecular Formula | C17H29Cl2NO |
Molecular Weight | 334.3 g/mol |
IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |
Standard InChI | InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |
Standard InChI Key | KFNNPQDSPLWLCX-UHFFFAOYSA-N |
SMILES | CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |
Canonical SMILES | [H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |
Chemical Composition and Formulation
Structural Characteristics
Sibutramine hydrochloride monohydrate, the active ingredient in Meridia, is a racemic mixture of (+) and (-) enantiomers of cyclobutanemethanamine. Its empirical formula is , with a molecular weight of 334.33 g/mol . The compound exhibits a white to cream crystalline appearance, solubility of 2.9 mg/mL in water (pH 5.2), and an octanol-water partition coefficient of 30.9 at pH 5.0 .
Table 1: Physicochemical Properties of Sibutramine Hydrochloride Monohydrate
Property | Value |
---|---|
Empirical Formula | |
Molecular Weight | 334.33 g/mol |
Solubility (pH 5.2) | 2.9 mg/mL |
Partition Coefficient (log P) | 30.9 |
Meridia capsules were available in 5 mg, 10 mg, and 15 mg strengths, formulated with lactose monohydrate, microcrystalline cellulose, and magnesium stearate .
Pharmacological Profile
Pharmacokinetics
-
Absorption: Peak plasma concentrations () occur at 3.2 hours for sibutramine, 3.0–4.4 hours for M1, and 3.0–5.2 hours for M2 .
-
Metabolism: Hepatic cytochrome P450 3A4 (CYP3A4) converts sibutramine to M1 and M2, which exhibit longer half-lives (14–16 hours) than the parent compound (1.1 hours) .
Clinical Efficacy in Obesity Management
Weight Loss Outcomes
In randomized controlled trials, Meridia produced dose-dependent weight loss over 6–12 months. Patients receiving 15 mg/day achieved a placebo-subtracted mean weight loss of 5.4–6.6 kg at one year .
Table 2: Mean Weight Loss in Clinical Trials (6–12 Months)
Dose (mg/day) | Mean Weight Loss (kg) | Study Duration |
---|---|---|
5 | 2.0–3.5 | 6–12 months |
10 | 4.8–6.6 | 6–12 months |
15 | 5.4–6.6 | 6–12 months |
Early responders (≥4 lbs lost in 4 weeks) had an 80% likelihood of achieving ≥5% weight loss at one year .
Secondary Metabolic Benefits
-
Lipid Profile: Reductions in triglycerides (15–25%) and LDL cholesterol (8–12%) .
-
Glycemic Control: Fasting glucose decreased by 0.5–1.2 mmol/L in diabetic patients .
Regulatory History and Market Withdrawal
Approval and Usage Guidelines
Approved in 1997, Meridia was indicated for BMI ≥30 kg/m² or ≥27 kg/m² with comorbidities. Dosing started at 10 mg/day, titrated to 15 mg/day if tolerated .
Withdrawal in 2010
Postmarketing data revealed elevated cardiovascular risks in patients with preexisting conditions. On October 8, 2010, the FDA concluded that Meridia’s risks outweighed benefits, leading to voluntary withdrawal by Abbott Laboratories .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume